Celecoxib-d7 serves as an ideal internal standard (IS) in analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry [, , , , , ]. This role stems from its near-identical chemical behavior to celecoxib while exhibiting a distinguishable mass difference due to the presence of seven deuterium atoms. This allows for accurate quantification of celecoxib in complex biological matrices.
Celecoxib-d7 is classified under the category of analgesics and anti-inflammatory agents, specifically within the subgroup of selective cyclooxygenase-2 inhibitors. It is synthesized from celecoxib, which is well-known for its COX-2 inhibitory effects, leading to reduced production of prostaglandins involved in inflammation and pain response.
The synthesis of celecoxib-d7 involves several steps that ensure high purity and yield. According to a patent detailing its preparation, the process begins with the reaction of celecoxib with deuterated reagents under controlled conditions. The method typically includes:
This meticulous approach ensures that impurities are minimized, making celecoxib-d7 suitable for analytical applications.
The molecular structure of celecoxib-d7 retains the core structure of celecoxib but includes deuterium atoms at specific positions, which are crucial for its application as an internal standard in mass spectrometry. The chemical formula remains similar to that of celecoxib but reflects the incorporation of deuterium.
The presence of deuterium alters the mass spectrum profile, allowing for distinct differentiation during analysis.
Celecoxib-d7 participates in various chemical reactions similar to those of its non-deuterated counterpart. Its primary role in research involves being used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying celecoxib levels in biological matrices.
These reactions are critical for developing bioanalytical methods that comply with regulatory standards.
Celecoxib-d7 functions primarily as a surrogate marker for studying the pharmacokinetics of celecoxib. While it does not exert therapeutic effects itself, it allows researchers to trace the metabolism and elimination pathways of celecoxib in vivo:
Data obtained from these studies inform dosing regimens and therapeutic efficacy evaluations.
Celecoxib-d7 exhibits properties akin to those of celecoxib:
These properties are essential for its handling in laboratory settings.
Celecoxib-d7 has several important applications in scientific research:
The use of deuterated compounds like celecoxib-d7 enhances the precision of pharmacological studies and contributes significantly to drug development processes.
Celecoxib-d7 (Synonyms: SC-58635-d7; Chemical name: 4-[5-(4-(Methyl-d₃)phenyl-2,3,5,6-d₄]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a deuterium-labeled analog of the selective COX-2 inhibitor celecoxib. Its molecular formula is C₁₇H₇D₇F₃N₃O₂S, with a molecular weight of 388.42 g/mol (compared to 381.38 g/mol for non-deuterated celecoxib) [1] [6] [8]. The deuterium atoms are incorporated at seven specific positions:
Property | Value |
---|---|
CAS Registry Number | 544686-21-7 |
IUPAC Name | 4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
SMILES Notation | [2H]c1c([2H])c(c([2H])c([2H])c1c2cc(nn2c3ccc(cc3)S(=O)(=O)N)C(F)(F)F)C([2H])([2H])[2H] |
InChI Key | RZEKVGVHFLEQIL-FIBGQNSKSA-N |
Spectroscopic analyses (NMR, MS) confirm >99% isotopic purity, with no detectable protiated impurities [1] [6]. The spatial arrangement retains the original celecoxib conformation, preserving its COX-2 binding affinity [1] [4].
Deuterium integration employs two principal strategies to ensure regioselective labeling:
Purification uses preparative HPLC with C18 columns, yielding >95% chemical and isotopic purity (validated by LC-MS) [6] [9]. Challenges include minimizing back-exchange and isotopic dilution during workup.
Deuteration induces subtle but measurable changes in physicochemical behavior:
Table 2: Physicochemical Comparison of Celecoxib vs. Celecoxib-d7
Property | Celecoxib | Celecoxib-d7 | Analytical Method |
---|---|---|---|
Molecular Weight | 381.38 g/mol | 388.42 g/mol | High-res MS |
Log P (octanol/water) | 3.5 | 3.5 | Shake-flask HPLC |
Aqueous Solubility | 3.3 μg/mL (25°C) | 3.2 μg/mL (25°C) | USP equilibrium method |
DMSO Solubility | ≥76 mg/mL | ≥76 mg/mL | Kinetic solubility |
Melting Point | 160–163°C | 158–162°C | DSC |
Solubility: Near-identical profiles in organic solvents (DMSO, ethanol) and aqueous buffers (pH 1–10) due to preserved polar sulfonamide/azole pharmacophore [1] [4].
Stability assessments reveal deuterium’s protective effect against specific degradation pathways:
Degradation products (sulfonamide cleavage derivatives) reduced by 40% in deuterated form [9]
Solution Stability:
Oxidative (H₂O₂ 3%): Sulfoxidation suppressed by 30% in deuterated analog (measured by sulfoxide byproduct HPLC) [9]
Photostability:
Under ICH Q1B conditions (1.2 million lux-hours), deuterated and non-deuterated celecoxib exhibit comparable degradation (<5% difference), indicating minimal isotope effect on photooxidation [9]
Microbial Biotransformation:
Human fecal incubations show celecoxib-d7 reduces butyrate production by 50% but retains metabolic stability (94% intact after 16 h at 37°C) [10].
Table 3: Stability of Celecoxib-d7 Under Stress Conditions
Condition | Time | Celecoxib Degraded | Celecoxib-d7 Degraded | Primary Degradant |
---|---|---|---|---|
0.1M HCl, 37°C | 48 hours | 42.3% | 34.8% | Desulfonamide derivative |
0.1M NaOH, 37°C | 48 hours | 28.7% | 27.1% | Hydroxylated pyrazole |
3% H₂O₂, 25°C | 24 hours | 15.2% | 10.6% | Sulfoxide analog |
UV light, 300 W/m² | 48 hours | 8.9% | 8.3% | Ring-opened aldehyde |
These properties validate celecoxib-d7 as a robust tracer for analytical applications, particularly in reducing metabolic degradation in research settings.
Compound Name | Role |
---|---|
Celecoxib-d7 | Deuterated COX-2 inhibitor |
Celecoxib | Non-deuterated parent compound |
Hydroxycelecoxib | Primary CYP2C9 metabolite |
Carboxycelecoxib | Secondary oxidized metabolite |
4-(Bromomethyl-d₃)benzene-d₄ | Synthetic intermediate |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1